5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride
Description
Properties
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4.ClH/c1-18-3-2-8-5-14(21)17(22)16-10-7-13(20)12(19)6-9(10)4-11(18)15(8)16;/h5-7,11,19-22H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDTRLQCQWREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60197-35-5 (Parent) | |
| Record name | 5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo(de,g)quinoline-1,2,9,10-tetrol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016625722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60937181 | |
| Record name | 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16625-72-2 | |
| Record name | 4H-Dibenzo[de,g]quinoline-1,2,9,10-tetrol, 5,6,6a,7-tetrahydro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16625-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo(de,g)quinoline-1,2,9,10-tetrol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016625722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Aporphine Alkaloid Framework Construction
The synthesis begins with the construction of the aporphine backbone. A common precursor, 6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline , is functionalized via hydroxylation. Key steps include:
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Oxidative Coupling : Benzylisoquinoline precursors undergo oxidative coupling using catalysts like vanadium oxytrichloride (VOCl₃) to form the dibenzoquinoline core.
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Methylation : Introduction of the methyl group at position 6 is achieved via reductive alkylation with formaldehyde and sodium cyanoborohydride.
Table 1: Reaction Conditions for Backbone Synthesis
Hydroxylation of the Aporphine Core
The tetrol functionality is introduced through selective hydroxylation. Patent literature suggests two approaches:
Direct Hydroxylation
Enzymatic Hydroxylation
Table 2: Hydroxylation Methods Comparison
| Method | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| Chemical (H₂O₂/AcOH) | 50–60°C, 8 h | Moderate | 45–50 |
| Enzymatic | pH 7.0, 37°C, 24 h | High | 60–65 |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid-base reaction:
Critical Parameters:
-
HCl Stoichiometry : 1:1 molar ratio to avoid dihydrochloride formation.
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Solvent Choice : Ethanol ensures high solubility of both base and salt.
Purification and Characterization
Crystallization Optimization
Industrial-scale processes use solvent mixtures to enhance crystal purity:
Analytical Data
Table 3: Purity Assessment Techniques
| Method | Parameters | Result |
|---|---|---|
| HPLC | C18 column, MeOH:H₂O (70:30) | 99.2% purity |
| XRPD | Crystalline peaks at 2θ = 12°, 18° | Amorphous content <1% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline core or the hydroxyl groups, leading to various reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the quinoline core play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Key Observations:
Apomorphine’s 10,11-diol configuration is critical for dopamine receptor binding, whereas the target compound’s 1,2,9,10-tetrol groups may favor interactions with other targets (e.g., glutaminase or kinases) .
Salt Forms: Hydrochloride salts (target compound, apomorphine) improve solubility for parenteral administration, whereas non-salt forms (e.g., glaucine) are typically administered orally .
Stereochemistry :
- The 6aR configuration in apomorphine is essential for dopamine agonist activity , while the target compound’s stereochemistry remains unspecified in available literature.
Pharmacokinetic and Pharmacodynamic Comparisons
Biological Activity
5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride is a synthetic compound belonging to the dibenzoquinoline class. Its unique structure contributes to various biological activities that have garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 348.81 g/mol. Its structure features a tetracyclic core that is characteristic of dibenzoquinolines, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure allows for radical scavenging capabilities.
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Cytotoxic Effects : Preliminary studies indicate that the compound may induce apoptosis in certain cancer cell lines.
Therapeutic Applications
The compound has been investigated for potential applications in various therapeutic areas:
- Cancer Treatment : Initial findings suggest it may inhibit tumor growth in vitro.
- Neurological Disorders : Due to its antioxidant properties, there is interest in its potential neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of E. coli | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline against several bacterial strains. The results demonstrated significant inhibition of growth for Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro experiments conducted on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, suggesting that this compound may serve as a basis for further anticancer drug development.
Q & A
How can the synthesis of 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride be optimized to improve yield and purity?
Methodological Answer:
Optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and stoichiometry of precursors. For example, highlights the use of anhydrous solvents and acetic acid to neutralize amines during halogenation reactions in related tetrahydroisoquinolines. Employing high-purity starting materials (e.g., >97% purity for intermediates) and stepwise purification via recrystallization or column chromatography can enhance yield . Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures intermediate stability.
What advanced spectroscopic techniques are recommended for structural characterization of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₇H₁₇NO₂·HCl) and isotopic patterns .
- Multinuclear NMR (¹H, ¹³C, DEPT-135): Assigns stereochemistry (e.g., 6aR configuration) and distinguishes aromatic vs. aliphatic protons. provides InChI data for hydrogen/deuterium positioning .
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers, as demonstrated in deuterated analogs () .
How can deuterated analogs of this compound be synthesized for metabolic or pharmacokinetic studies?
Methodological Answer:
Deuterium incorporation (e.g., at positions 1,2,3,8,9) involves replacing specific protons via catalytic exchange or using deuterated reagents (e.g., D₂O, CD₃OD). details isotopic labeling via hydrogen-deuterium exchange under acidic conditions, followed by purification via reverse-phase HPLC to isolate labeled species . Stability of deuterated positions under physiological conditions should be validated using LC-MS/MS.
What are the key challenges in analyzing the biological activity of this compound in vitro?
Methodological Answer:
- Solubility: Hydrochloride salts may require buffered solutions (pH 4–6) or co-solvents (e.g., DMSO ≤0.1%) to avoid precipitation .
- Metabolic Interference: Hydroxyl and methyl groups (positions 1,2,9,10) may undergo glucuronidation; use liver microsomal assays to assess metabolic stability .
- Receptor Specificity: Structural analogs in suggest modifying substituents (e.g., methoxy groups) to reduce off-target binding .
How can chiral purity be ensured during synthesis and analysis?
Methodological Answer:
- Asymmetric Synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) or enantioselective reducing agents to control stereochemistry at the 6a position .
- Chiral HPLC: Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers. ’s InChIKey (UKAGIIJDEHDBQG) can guide method development .
- Circular Dichroism (CD): Validate optical activity post-synthesis, comparing spectra to reference standards .
What strategies mitigate oxidative degradation of the tetrol groups during storage?
Methodological Answer:
- Lyophilization: Store as a lyophilized powder under inert gas (Ar/N₂) to prevent oxidation of phenolic hydroxyls .
- Antioxidant Additives: Include 0.1% ascorbic acid or EDTA in aqueous solutions to chelate metal ions.
- Stability-Indicating Assays: Use accelerated stability studies (40°C/75% RH for 3 months) with LC-UV to monitor degradation products .
How do structural modifications (e.g., methyl or methoxy substitutions) influence activity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs (e.g., replacing 6-methyl with ethyl or halogens) and test against target receptors (e.g., opioid or adrenergic receptors). shows that methyl groups enhance lipophilicity, affecting membrane permeability .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent electronic profiles (e.g., methoxy vs. nitro groups) .
What analytical methods validate purity for regulatory submissions?
Methodological Answer:
- HPLC-ELSD/UV: Quantify impurities <0.1% using gradient elution (C18 column, 0.1% TFA in H₂O/MeCN). recommends ≥97% purity for reference standards .
- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- Residual Solvent Analysis (GC-MS): Adhere to ICH Q3C guidelines for Class 2/3 solvents (e.g., DMF, THF) .
How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Methodological Answer:
- Salt Formation: Convert hydrochloride to mesylate or citrate salts for improved solubility in neutral pH .
- Nanoformulation: Use liposomal encapsulation or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability. notes solubility in DMSO for stock solutions .
What mechanistic insights can be gained from studying reaction intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
